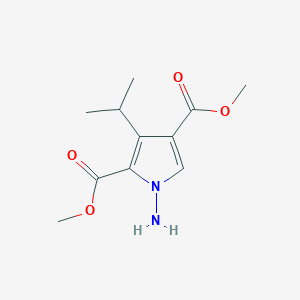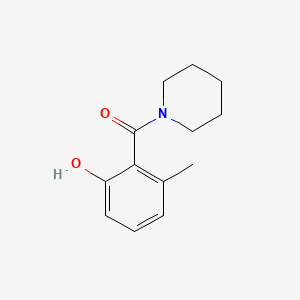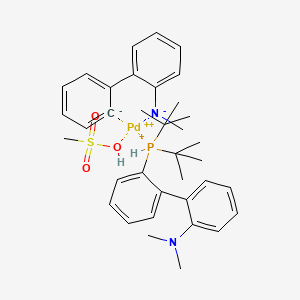
t-BuDavePhos Pd G4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-BuDavePhos Pd G4: is a fourth-generation Buchwald precatalyst. It is air, moisture, and thermally stable, and highly soluble in a wide range of common organic solvents. This compound is known for its long life in solutions and is an excellent reagent for palladium-catalyzed cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: t-BuDavePhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex. The synthetic route typically involves the reaction of a phosphine ligand with a palladium source under controlled conditions. The reaction conditions often include the use of organic solvents and specific temperatures to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: t-BuDavePhos Pd G4 undergoes various types of reactions, primarily focusing on cross-coupling reactions. These include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include organic halides, boronic acids, and organometallic reagents. The conditions often involve the use of bases, solvents, and specific temperatures to facilitate the reactions .
Major Products: The major products formed from these reactions are typically biaryl compounds, arylamines, and other substituted aromatic compounds .
Applications De Recherche Scientifique
t-BuDavePhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology: Employed in the modification of biomolecules for research purposes.
- Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry: Applied in the production of fine chemicals and materials .
Mécanisme D'action
The mechanism of action of t-BuDavePhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .
Comparaison Avec Des Composés Similaires
t-BuDavePhos Pd G4 is unique due to its high stability and solubility in organic solvents, as well as its efficiency in catalyzing cross-coupling reactions with lower catalyst loadings and shorter reaction times. Similar compounds include:
- t-BuDavePhos Pd G3
- t-BuXPhos Pd G3
- XantPhos Pd G3
- DavePhos Pd G3
These compounds share similar applications but differ in their ligand structures and specific reaction conditions.
Propriétés
Formule moléculaire |
C36H48N2O3PPdS+ |
|---|---|
Poids moléculaire |
726.2 g/mol |
Nom IUPAC |
ditert-butyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C22H32NP.C13H11N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-16H,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clé InChI |
WDFIZKNKKNLAPN-UHFFFAOYSA-O |
SMILES canonique |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


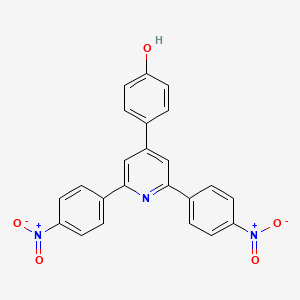
![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)
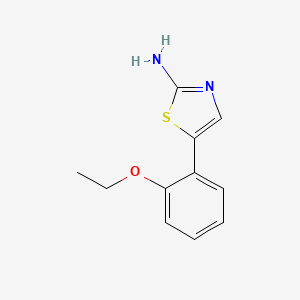
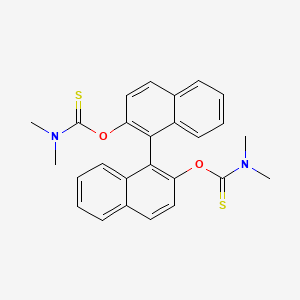
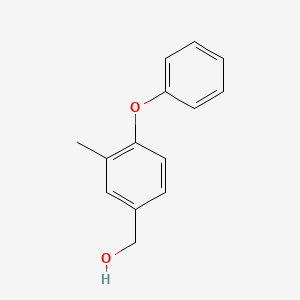
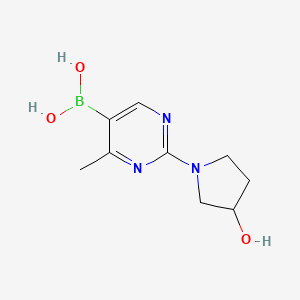
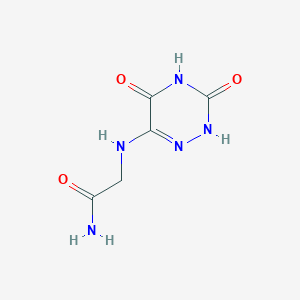
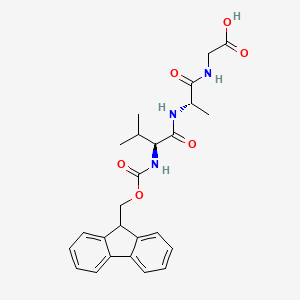
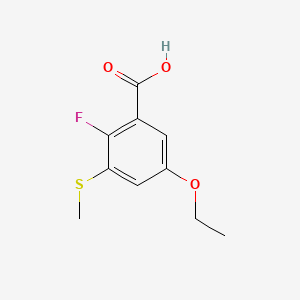
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
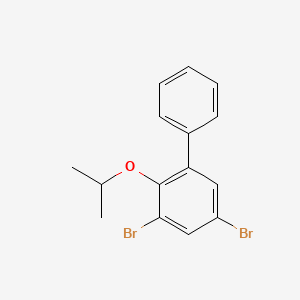
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
